2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693031
InChI: InChI=1S/C10H14N2.2ClH/c1-8-7-9(4-6-11-8)10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5H2,1H3;2*1H
SMILES: CC1=NC=CC(=C1)C2CCCN2.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13693031

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name 2-methyl-4-pyrrolidin-2-ylpyridine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c1-8-7-9(4-6-11-8)10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5H2,1H3;2*1H
Standard InChI Key ZQNPMWNLIPIPLJ-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C2CCCN2.Cl.Cl
Canonical SMILES CC1=NC=CC(=C1)C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 2-methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is C₁₀H₁₆Cl₂N₂, with a molecular weight of 235.15 g/mol . The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmacological applications. The compound’s structure includes:

  • A pyridine ring with a methyl group at position 2.

  • A pyrrolidine ring (a five-membered secondary amine) at position 4.

  • Two hydrochloride counterions neutralizing the basic nitrogen atoms .

Table 1: Comparative Structural Analysis of Pyrrolidine-Pyridine Derivatives

Property2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride 4-((Pyrrolidin-2-yl)methyl)pyridine Dihydrochloride
Molecular FormulaC₁₀H₁₆Cl₂N₂C₁₀H₁₆Cl₂N₂
Molecular Weight (g/mol)235.15235.15
Key Substitutents2-methyl, 4-pyrrolidin-2-yl4-(pyrrolidin-2-ylmethyl)
Salt FormDihydrochlorideDihydrochloride

The stereochemistry of the pyrrolidine ring (e.g., R-configuration in analogous compounds) influences binding affinity and selectivity in biological systems .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous pyrrolidine-pyridine derivatives are typically synthesized via:

  • Nucleophilic Substitution: Introducing the pyrrolidine moiety to halogenated pyridine precursors.

  • Catalytic Hydrogenation: Reducing pyridine rings to piperidine derivatives, though this is less common for dihydrochloride forms .

  • Continuous Flow Chemistry: Industrial-scale production may employ flow reactors to enhance yield and safety, as seen in related compounds.

Key Challenges

  • Regioselectivity: Ensuring precise substitution at the 4-position of the pyridine ring.

  • Salt Formation: Optimizing hydrochloric acid stoichiometry for dihydrochloride crystallization .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar solvents. Stability data suggest decomposition at temperatures exceeding 200°C, consistent with pyridine derivatives .

Table 2: Physical Properties of Selected Analogues

Property2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Dihydrochloride
Melting Point (°C)Not reported268–287 (similar chloro-phenyl derivatives)
Water SolubilityHigh (salt form)Moderate
LogP (Partition Coefficient)~1.2 (estimated)1.5
CompoundAcute Toxicity (Oral)Skin IrritationEye Irritation
2-Methyl-4-(pyrrolidin-2-yl)pyridine DihydrochlorideCategory 4Category 2Category 2A
4-((Pyrrolidin-2-yl)methyl)pyridine Dihydrochloride Category 4Category 2Category 2A

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